![molecular formula C12H15N3O2S B3046157 tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate CAS No. 1203605-31-5](/img/structure/B3046157.png)
tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate
Overview
Description
Preparation Methods
The synthesis of tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazolo[4,5-c]pyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substituents on the thiazolo or pyridin rings.
Other thiazolo[4,5-c]pyridine derivatives: These compounds share the thiazolo[4,5-c]pyridine core but have different functional groups attached, leading to variations in their chemical and biological properties.
Biological Activity
tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₉N₃O₂S
- CAS Number : 1203605-31-5
Property | Value |
---|---|
Molecular Weight | 251.36 g/mol |
Boiling Point | Not available |
Solubility | Soluble in DMSO |
Melting Point | Not available |
Synthesis
The synthesis typically involves the reaction of tert-butyl carbamate with a thiazolo[4,5-c]pyridine derivative. Common methods include:
- Nucleophilic Substitution : Utilizing bases like sodium hydride or potassium carbonate.
- Oxidation and Reduction : The compound can undergo various oxidation and reduction reactions, which may enhance its biological activity.
The mechanism of action involves the compound's ability to interact with specific molecular targets, primarily enzymes and receptors. This interaction can inhibit their activity, thereby modulating various biological pathways.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain enzymes. For instance, it has shown potential in inhibiting collagen synthesis in liver fibrosis models, demonstrating an inhibition rate significantly higher than standard compounds like EGCG (36.46% inhibition) .
Case Studies
- Anti-Fibrotic Activity : A study evaluated the compound's effects on hepatic fibrosis models. Results showed a dose-dependent decrease in collagen production and mRNA expression of fibrosis markers (COL1A1 and TGFβ1) .
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications .
- Comparative Studies : When compared to other thiazolo derivatives, this compound exhibited superior inhibitory rates against COL1A1 synthesis .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazolo derivatives:
Compound | Inhibition Rate (%) | Remarks |
---|---|---|
tert-butyl N-({[1,3]thiazolo[4,5-c]}...) | 66.72 - 97.44 | Superior anti-fibrotic effects |
EGCG | 36.46 | Standard reference |
Other Thiazolo Derivatives | 31.18 - 49.34 | Variable activity |
Properties
IUPAC Name |
tert-butyl N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-12(2,3)17-11(16)14-7-10-15-8-6-13-5-4-9(8)18-10/h4-6H,7H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXCXWZYLTQHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(S1)C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001170939 | |
Record name | 1,1-Dimethylethyl N-(thiazolo[4,5-c]pyridin-2-ylmethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001170939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203605-31-5 | |
Record name | 1,1-Dimethylethyl N-(thiazolo[4,5-c]pyridin-2-ylmethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203605-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(thiazolo[4,5-c]pyridin-2-ylmethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001170939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.